3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-chlorophenyl and 1-phenylethylthio groups in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, methylhydrazine, and 1-phenylethylthiol as the primary starting materials.
Formation of Hydrazone: 4-chlorobenzaldehyde reacts with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the 1,2,4-triazole ring.
Thioether Formation: Finally, the 1-phenylethylthiol is introduced to form the thioether linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 4-chlorophenyl and 1-phenylethylthio groups enhances its binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Uniqueness
3-(4-Chlorophenyl)-4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and 1-phenylethylthio groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C17H16ClN3S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3S/c1-12(13-6-4-3-5-7-13)22-17-20-19-16(21(17)2)14-8-10-15(18)11-9-14/h3-12H,1-2H3 |
InChI Key |
VKPCZXLXVLSNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.